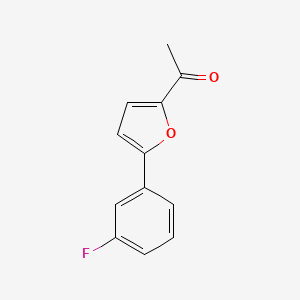

2-Acetyl-5-(3-fluorophenyl)furan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[5-(3-fluorophenyl)furan-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c1-8(14)11-5-6-12(15-11)9-3-2-4-10(13)7-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSUQLVKARFLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Derivatization Studies of 2 Acetyl 5 3 Fluorophenyl Furan

Reactivity Profile of the Furan (B31954) Ring in 2-Acetyl-5-(3-fluorophenyl)furan

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution reactions. ijabbr.com However, its aromaticity is less pronounced than that of benzene, rendering it sensitive to strong acids, which can lead to polymerization. ijabbr.com In 2,5-disubstituted furans like the title compound, the remaining C3 and C4 positions are available for functionalization. The acetyl group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Conversely, the 3-fluorophenyl group at the C5 position can influence the ring's reactivity through its electronic effects.

The high reactivity of the furan ring can sometimes lead to undesired side reactions, such as radical additions on the ring itself, which can be more favorable than reactions on substituent groups. oup.com The modification of furan cores often requires mild reaction conditions to avoid degradation of the ring. researchgate.net The development of new catalytic methods for the C-H functionalization of the less reactive C3 and C4 positions of the furan core is an active area of research, aiming to overcome the challenges posed by the ring's inherent instability. researchgate.net

Synthetic Modifications at the Acetyl Group

The acetyl moiety is a key site for synthetic modification, allowing for the extension of the molecule's conjugated system and the introduction of new functional groups.

A primary transformation of the acetyl group involves base-catalyzed condensation reactions, most notably the Claisen-Schmidt condensation, with various aromatic aldehydes to form chalcone (B49325) derivatives. arabjchem.orgnih.gov Chalcones, or 1,3-diphenyl-2-propen-1-ones, are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. researchgate.net

In a typical synthesis, this compound would be treated with a substituted benzaldehyde (B42025) in the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcohol solvent. nih.govresearchgate.net This reaction proceeds via the formation of an enolate from the acetylfuran, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the extended π-system of the furan-based chalcone. This method is highly versatile and accommodates a wide range of functional groups on the aldehyde partner. nih.gov The synthesis of chalcone-like molecules by condensing 2-acetylfuran (B1664036) with substituted benzaldehydes is a well-established route to these compounds. researchgate.net

Furan-containing chalcones are valuable precursors for the synthesis of a diverse array of other heterocyclic compounds and are widely investigated for their biological and material properties. arabjchem.orgiiarjournals.org

Synthesis of Other Heterocycles: The α,β-unsaturated carbonyl system in chalcones is a versatile building block. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline derivatives, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. arabjchem.org These cyclization reactions expand the chemical space accessible from the initial furan-based chalcone.

Biological Investigations: Chalcone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. Furan-based chalcones have been studied as:

Anticancer Agents: Many synthetic chalcones show promising antiproliferative activity against various cancer cell lines. researchgate.netiiarjournals.org

Antimicrobial Agents: They have been investigated as potential antibacterial and antifungal agents. iiarjournals.org Some derivatives act as efflux pump inhibitors in bacteria like Staphylococcus aureus, which can help overcome antibiotic resistance. researchgate.net

Anti-inflammatory Agents: The chalcone scaffold is associated with anti-inflammatory properties. iiarjournals.orgnih.gov

Enzyme Inhibitors: Specific furan-based chalcones have been developed as potent and selective inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases. tandfonline.com

Materials Science: The extended conjugated structure of chalcones makes them interesting candidates for materials science applications. Research has explored their use in developing novel liquid crystals and materials with nonlinear optical (NLO) properties. rsc.org

Derivatization and Functionalization of the Fluorophenyl Moiety

Further functionalization of the 3-fluorophenyl ring in this compound is challenging. The fluorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, but it is also strongly deactivating. masterorganicchemistry.com Similarly, the entire 2-acetylfuran-5-yl substituent acts as a deactivating group. The combination of these deactivating effects means that further electrophilic substitution on the fluorophenyl ring would likely require harsh reaction conditions, which could risk the integrity of the sensitive furan ring. Therefore, direct derivatization of this moiety is not a commonly pursued synthetic route without specialized catalytic methods.

Further Functionalization of the Furan Core in Substituted Analogues

While the C2 and C5 positions of the furan ring are occupied, the C3 and C4 positions remain available for substitution. The functionalization of these "unreactive" C-H bonds in the furan core is a significant challenge in synthetic chemistry due to the aforementioned sensitivity of the furan ring to many classical reaction conditions. researchgate.net However, modern synthetic organic chemistry has seen the development of transition-metal-catalyzed C-H activation and functionalization reactions. These advanced methods offer pathways to introduce new substituents directly onto the furan core under milder conditions, allowing for the synthesis of tri- and tetra-substituted furan derivatives that are otherwise difficult to access. nih.govorganic-chemistry.org Such strategies are crucial for creating a new generation of furan-based materials and potentially bioactive substances with precisely controlled structures. researchgate.net

Biological Activity and Mechanistic Insights of 2 Acetyl 5 3 Fluorophenyl Furan and Its Analogues in Preclinical Models

Overview of Biological Activities Associated with Furan (B31954) Derivatives

The furan nucleus is a versatile scaffold that is present in numerous biologically active compounds, leading to a wide array of pharmacological applications. ijabbr.com This is further enhanced by the strategic incorporation of fluorine, which can significantly modulate a molecule's physicochemical and biological properties.

The furan ring system is a fundamental component in a vast number of compounds demonstrating significant therapeutic potential. ijabbr.com These derivatives are widely recognized for a broad spectrum of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor activities. utripoli.edu.ly Slight modifications to the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities, making it a privileged structure in drug discovery. utripoli.edu.ly The therapeutic efficacy of furan-containing drugs has spurred medicinal chemists to develop a large number of novel chemotherapeutic agents. The diverse biological applications have encouraged the preparation of a wide variety of furan derivatives aimed at developing new drug agents. utripoli.edu.ly

Table 1: Pharmacological Profile of Furan-Containing Scaffolds

| Pharmacological Activity | Description |

|---|---|

| Antimicrobial | Activity against various strains of bacteria and fungi, including Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. utripoli.edu.ly |

| Anticancer | Cytotoxic activity against various cancer cell lines, including colorectal cancer. utripoli.edu.ly Some derivatives act as tubulin polymerization inhibitors. |

| Anti-inflammatory | Inhibition of inflammatory mediators and enzymes such as cyclooxygenase (COX). utripoli.edu.ly |

| Antiviral | Activity against viruses, including influenza. utripoli.edu.ly |

| CNS Activity | Includes antidepressant, anticonvulsant, and antianxiety effects. utripoli.edu.ly |

| Enzyme Inhibition | Inhibition of enzymes like H+, K+-ATPase, urease, and sirtuins. utripoli.edu.lymdpi.com |

This table is generated based on a review of furan derivatives and may not be specific to 2-Acetyl-5-(3-fluorophenyl)furan.

The incorporation of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. mdpi.com Fluorine's unique properties, such as its high electronegativity and small size, can significantly alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. mdpi.com Consequently, fluorinated heterocycles are key components in many pharmaceuticals, including anticancer and anti-inflammatory agents. dntb.gov.uanih.govresearchgate.net For instance, fluorinated benzofuran (B130515) derivatives have been shown to be effective anti-inflammatory agents and exhibit promising anticancer effects. dntb.gov.ua The introduction of fluorine can lead to compounds with potent therapeutic activities, including antiviral, anti-inflammatory, and enzyme inhibitory effects. dntb.gov.ua

Table 2: Biological Activities of Representative Fluorinated Heterocycles

| Compound Class | Biological Activity | Key Findings |

|---|---|---|

| Fluorinated Benzofurans | Anti-inflammatory, Anticancer | Suppress inflammation by inhibiting COX-2 and NOS2; inhibit cancer cell proliferation and induce apoptosis. dntb.gov.ua |

| Fluoroindoles | Anticancer | Exhibit cytotoxic activity against various cancer cell lines, with some acting as tubulin inhibitors. nih.gov |

| Fluorinated Furan Derivatives | Antiviral, Anticancer | A β-fluorofuran derivative showed high activity against HIV. An α-fluorofuran derivative is a potent inhibitor of the MCL1 protein for cancer therapy. mdpi.com |

| Fluorinated Benzothiazoles | Anticancer | Display potent antiproliferative activity against human breast and colon cancer cell lines. nih.gov |

This table presents examples of activities for different classes of fluorinated heterocycles and is for illustrative purposes.

Structure-Activity Relationship (SAR) Investigations of Furan-Based Fluorinated Compounds

The biological efficacy of furan-based compounds is highly dependent on the nature and position of their substituents. SAR studies help to elucidate how specific structural modifications influence activity, guiding the design of more potent and selective therapeutic agents.

The substitution pattern on the furan ring is critical for biological activity. Studies on 5-arylfuran-2-thioamides and 5-arylfuran-2-carboxamides revealed that the furan core itself is essential; replacing it with other heterocycles like isoxazole (B147169) or pyrazole (B372694) resulted in a complete loss of activity researchgate.net. This highlights the importance of the furan scaffold for interaction with the biological target.

In a series of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, the nature of the aryl group at the 2-position significantly impacted inhibitory activity against various enzymes nih.gov. For example, a simple phenyl group at this position resulted in no activity against α-glucosidase, whereas substituted phenyl rings conferred varying degrees of inhibition nih.gov. Furthermore, the relative positioning of different aromatic moieties is crucial. In a study of furan-fused chalcones, the structural orientation of a benzofuran ring relative to a phenyl moiety drastically altered antiproliferative activity, with one isomer showing increased activity and another showing reduced activity compared to the parent compound iiarjournals.org.

The specific substituents on the furan scaffold, such as the fluorine atom on the phenyl ring and the acetyl group, play pivotal roles in determining the compound's pharmacological profile.

The position of the fluorine atom on an aromatic ring can dramatically influence biological activity. In a study of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, a derivative with a 3-fluorophenyl group at the 2-position exhibited moderate inhibition of α-glucosidase (IC₅₀ = 4.65 μM) nih.gov. In contrast, its isomer with a 4-fluorophenyl group displayed significantly more potent inhibitory activity (IC₅₀ = 0.11 μM) nih.gov. This demonstrates that even a minor change in the fluorine's position from meta to para can cause a substantial shift in efficacy. Another study on different fluorinated analogues found a potency trend where ortho-substituted phenyl rings were more potent than meta-, which were in turn more potent than para-substituted rings, indicating that the optimal position is highly dependent on the specific scaffold and its biological target acs.org.

The 2-acetyl group is a key functional moiety. It serves as a versatile synthetic handle for creating more complex derivatives with enhanced biological activities. For example, 2-acetylfuran (B1664036) is a known precursor in the synthesis of the antibiotic cefuroxime (B34974) and the HIV integrase inhibitor S-1360 wikipedia.org. Chalcones, synthesized from 2-acetylfuran derivatives, have shown promising cytotoxic, antioxidant, and antimicrobial properties rasayanjournal.co.inresearchgate.net. The acetyl group's carbonyl function is often essential for the biological activity of the resulting larger molecules, such as chalcones and pyrazolines, which are known to possess anti-inflammatory and anticancer effects researchgate.netorientjchem.org.

Table 3: SAR of 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans against α-Glucosidase

| Compound | 2-Aryl Substituent | α-Glucosidase Inhibition (IC₅₀ in μM) |

|---|---|---|

| 2a | Phenyl | No Activity |

| 2b | 3-Fluorophenyl | 4.65 |

| 2c | 4-Fluorophenyl | 0.11 |

| 2g | 4-Methoxyphenyl (B3050149) | 0.56 |

| 2h | 3,5-Dimethoxyphenyl | 0.78 |

Data sourced from a study on benzofuran analogues to illustrate the effect of substitution on biological activity. nih.gov

Mechanistic Investigations of Biological Effects in Preclinical Systems

While a specific mechanism for this compound has not been detailed, studies on analogous structures provide significant insights into potential pathways of action. Furan-based compounds often exert their effects through enzyme inhibition or the modulation of cellular signaling pathways, particularly those involved in cell proliferation and inflammation.

For instance, the anticancer effects of some furan derivatives are mediated through the induction of apoptosis. This can occur via the intrinsic mitochondrial pathway, characterized by an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a corresponding decrease in anti-apoptotic proteins such as Bcl-2 nih.gov. Other fluorinated benzofuran analogues have been shown to inhibit cancer cell proliferation by causing DNA fragmentation and cleavage of PARP-1, a key enzyme in DNA repair and cell death dntb.gov.ua. In the context of multidrug resistance in cancer, some phenylfuran derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a transporter that effluxes chemotherapy drugs from cancer cells nih.gov.

Enzyme inhibition is another common mechanism. Analogues of the subject compound have demonstrated inhibitory activity against a range of enzymes. (5-Phenylfuran-2-yl)methanamine derivatives were identified as inhibitors of SIRT2, a histone deacetylase implicated in cancer and neurodegenerative diseases mdpi.comnih.gov. Other furan derivatives have shown inhibitory potential against enzymes linked to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) nih.gov. The anti-inflammatory actions of furan compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the production of inflammatory prostaglandins (B1171923) ekb.eg.

Enzyme Inhibition Studies (e.g., α-glucosidase, PTP1B, β-secretase for related compounds)

Analogues of this compound have demonstrated significant inhibitory effects against key enzymes implicated in metabolic disorders and neurodegenerative diseases.

α-Glucosidase Inhibition: A benzofuran analogue, 5-acetyl-2-(3-fluorophenyl)-6-hydroxybenzo[b]furan, exhibited moderate inhibitory activity against α-glucosidase with a half-maximal inhibitory concentration (IC50) value of 4.65 µM. nih.gov This enzyme is a key target in managing type 2 diabetes as it is involved in the breakdown of carbohydrates in the intestine. researchgate.netwikipedia.org Kinetic studies revealed that related active compounds can act as non-competitive inhibitors, suggesting they bind to a site other than the enzyme's active site. nih.gov In comparison, the isomeric 4-fluorophenyl derivative showed even more potent inhibition (IC50 = 0.11 µM), highlighting the sensitivity of the interaction to the fluorine atom's position on the phenyl ring. nih.gov Other 2,5-disubstituted furan derivatives have also been identified as potent α-glucosidase inhibitors, with some showing competitive or non-competitive inhibition mechanisms. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. researchgate.netscientificarchives.comfrontiersin.org The 5-acetyl-2-(3-fluorophenyl)-6-hydroxybenzo[b]furan analogue was found to be an inhibitor of PTP1B, with an IC50 value of 24.5 µM. nih.gov The structure-activity relationship suggests that the substitution pattern on the phenyl ring influences the inhibitory potency. nih.govnih.gov For instance, a related compound with a 3,5-dimethoxyphenyl group showed increased inhibition against PTP1B activity with an IC50 value of 11.9 µM. nih.gov

β-Secretase (BACE1) Inhibition: β-secretase is a primary target in Alzheimer's disease research, as it initiates the production of amyloid-β peptides. google.com Studies on a series of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, which are analogues, found that derivatives substituted with a halogenophenyl group, including the 3-fluoro variant, were inactive against β-secretase. nih.gov However, other analogues within the same series, such as those with 4-methoxyphenyl and 3,5-dimethoxyphenyl substitutions, displayed moderate inhibitory effects against this enzyme. nih.gov This indicates that while the core furan structure can be directed toward BACE1, specific substitutions are critical for achieving inhibitory activity.

| Compound Analogue | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 5-Acetyl-2-(3-fluorophenyl)-6-hydroxybenzo[b]furan | α-Glucosidase | 4.65 µM | nih.gov |

| 5-Acetyl-2-(4-fluorophenyl)-6-hydroxybenzo[b]furan | α-Glucosidase | 0.11 µM | nih.gov |

| 5-Acetyl-2-(3-fluorophenyl)-6-hydroxybenzo[b]furan | PTP1B | 24.5 µM | nih.gov |

| 5-Acetyl-2-(3,5-dimethoxyphenyl)-6-hydroxybenzo[b]furan | PTP1B | 11.9 µM | nih.gov |

| 5-Acetyl-2-(3-fluorophenyl)-6-hydroxybenzo[b]furan | β-Secretase | Inactive | nih.gov |

| 5-Acetyl-2-(4-methoxyphenyl)-6-hydroxybenzo[b]furan | β-Secretase | 27.30 µM | nih.gov |

Receptor Modulation Research and Ligand-Receptor Interactions

Research into furan-containing compounds suggests they can modulate the activity of various cellular receptors, including G protein-coupled receptors (GPCRs). evitachem.comnih.govnih.gov The interaction between these ligands and their receptor targets is governed by specific structural features. For example, the presence of a 3-fluorophenyl group can enhance π-π stacking interactions, which is a valuable attribute in drug design. Furthermore, the inclusion of fluorine atoms is a common strategy to probe for potential halogen bond interactions within the ligand-binding pocket of a receptor. acs.org

Molecular modeling and pharmacophore studies on related heterocyclic structures have helped to elucidate these interactions, suggesting that furan derivatives can act as agonists or antagonists, thereby influencing physiological pathways. evitachem.comnih.gov The ability of these compounds to bind to receptor sites is a key aspect of their potential therapeutic effects. maayanlab.cloud

Antimicrobial Action Mechanisms (e.g., NorA efflux pump inhibition)

Furan derivatives have been investigated for their antimicrobial properties against a range of pathogens. orientjchem.orgutripoli.edu.ly One of the key mechanisms contributing to antibiotic resistance in bacteria like Staphylococcus aureus is the action of multidrug efflux pumps, such as NorA. nih.govmdpi.com These pumps actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy.

Inhibiting these efflux pumps is a promising strategy to reverse drug resistance. conicet.gov.ar Studies have shown that certain furan-containing compounds can act as NorA efflux pump inhibitors (EPIs). researchgate.net For example, chalcones incorporating a furan ring have been demonstrated to inhibit the NorA pump, thereby reducing the minimum inhibitory concentrations (MICs) of antibiotics like ciprofloxacin. researchgate.net This synergistic effect highlights the potential of using furan derivatives in combination therapies to combat resistant bacterial infections. conicet.gov.ar The mechanism involves the inhibitor molecule binding to the pump, often within the same region as the antibiotic substrate, and preventing its expulsion. nih.govresearchgate.net

Other Biological Activities Explored in Preclinical Models (e.g., antioxidant, anticancer)

Antioxidant Activity: Several furan analogues have been evaluated for their antioxidant properties. The 5-acetyl-2-aryl-6-hydroxybenzo[b]furan series, for instance, was tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free-radical scavenging method. nih.gov The 3-fluorophenyl substituted derivative (an analogue to the subject compound) showed significantly reduced antioxidant activity (IC50 = 46.50 µM) compared to its unsubstituted phenyl counterpart (IC50 = 12.15 µM). nih.gov However, the isomeric 4-fluorophenyl derivative exhibited enhanced antioxidant activity (IC50 = 9.8 µM), again demonstrating the positional importance of the fluorine substituent. nih.gov The presence of a free hydroxyl group on the benzofuran scaffold appears to be crucial for this radical-scavenging capability. nih.gov

Anticancer Activity: The potential of furan-based compounds as anticancer agents has also been an area of active research. mdpi.com Studies on new furan derivatives have shown cytotoxic activity against cancer cell lines, such as the MCF-7 breast cancer line. mdpi.com The mechanisms implicated in this activity include the induction of cell cycle arrest, often at the G2/M phase, and the triggering of apoptosis through the intrinsic mitochondrial pathway. mdpi.com This is often verified by observing an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com Some 2-(4-fluorophenyl) imidazol-5-one derivatives containing a furan moiety have also shown considerable cytotoxic activity against prostate cancer (PC3) cell lines. japsonline.com

| Compound Analogue | Biological Activity | Finding / Potency (IC50) | Reference |

|---|---|---|---|

| 5-Acetyl-2-(3-fluorophenyl)-6-hydroxybenzo[b]furan | Antioxidant (DPPH) | 46.50 µM | nih.gov |

| 5-Acetyl-2-(4-fluorophenyl)-6-hydroxybenzo[b]furan | Antioxidant (DPPH) | 9.8 µM | nih.gov |

| Furan-based Pyridine Carbohydrazide | Anticancer (MCF-7) | 4.06 µM | mdpi.com |

| Furan-based N-phenyl Triazinone | Anticancer (MCF-7) | 2.96 µM | mdpi.com |

Identification and Characterization of Putative Biological Targets

Identifying the specific molecular targets of a compound is a crucial step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. A combination of computational and experimental approaches is employed for this purpose.

Computational Approaches to Target Prediction and Validation

Computational methods are invaluable for predicting the most probable biological targets of a compound and elucidating the nature of their interaction. nih.govucl.ac.uk Molecular docking is a widely used technique to simulate the binding of a ligand, such as a furan derivative, into the active site of a target protein. nih.govnih.gov

For example, molecular docking studies have been used to investigate the interactions of benzofuran analogues with the active sites of α-glucosidase and PTP1B. nih.gov These studies help to rationalize the observed inhibitory activities and understand the structure-activity relationships at a molecular level. Similarly, computational analyses of diaryl furan derivatives identified as inhibitors of the ArgA enzyme in M. tuberculosis revealed that these compounds share binding site residues with the natural substrate, L-arginine. nih.gov Such computational approaches are essential for guiding the design of more potent and selective inhibitors and for prioritizing compounds for experimental testing. nih.gov

Experimental Validation of Target Interactions in Preclinical Biological Systems

Following computational prediction, experimental validation is necessary to confirm the interaction between the compound and its putative target. Various biophysical and biochemical assays are utilized for this purpose.

Enzyme kinetics studies are a fundamental method for validating target engagement and determining the mode of inhibition. For the most active α-glucosidase and PTP1B inhibitors among the benzofuran analogues, Lineweaver-Burk and Dixon plots were constructed. nih.gov These analyses confirmed the type of inhibition (e.g., non-competitive), providing experimental evidence that corroborates and refines the insights from computational models. nih.gov In another example, surface plasmon resonance (SPR) and tryptophan quenching experiments were used to confirm the direct binding of diaryl furan derivatives to the ArgA enzyme, demonstrating micromolar binding affinity. nih.gov These experimental techniques provide quantitative data on binding affinity and kinetics, offering definitive validation of the computationally predicted targets. nih.govfrontiersin.orgnih.gov

Perspectives and Future Research Directions for 2 Acetyl 5 3 Fluorophenyl Furan

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 2-acetyl-5-(3-fluorophenyl)furan is not extensively detailed in the current literature, presenting an opportunity for the development of novel and efficient synthetic methodologies. Traditional methods for synthesizing 2-acetylfuran (B1664036) often involve the acylation of furan (B31954) with agents like acetic anhydride (B1165640). ijabbr.comgoogle.com The subsequent introduction of the 3-fluorophenyl group at the 5-position can be achieved through various cross-coupling reactions.

Future research should prioritize the development of sustainable synthetic routes. This could involve:

Catalytic Approaches: Investigating the use of transition metal catalysts, such as palladium, for the cross-coupling of a suitable furan derivative with a 3-fluorophenylboronic acid (Suzuki coupling) or a related organometallic reagent. The synthesis of related 5-acetyl-2-aryl-6-hydroxybenzo[b]furans has been achieved using a palladium-copper co-catalyzed Sonogashira coupling followed by cyclization, which could be adapted. nih.gov

Green Chemistry Principles: Employing environmentally benign solvents, reducing the number of synthetic steps (pot, atom, and step economy), and exploring catalytic systems that can be recycled and reused.

Flow Chemistry: Utilizing microreactor technology for a more controlled, safer, and scalable synthesis, which can be particularly advantageous for reactions involving potentially hazardous reagents or intermediates.

A general approach for the synthesis of related chalcones involves the aldol (B89426) condensation of 2-acetyl-5-methylfuran (B71968) with various aryl aldehydes in the presence of a base like potassium hydroxide (B78521). researchgate.net This highlights a potential pathway for modification and a foundational strategy that could be optimized for sustainability.

Advanced Derivatization Strategies for Enhanced Biological Efficacy

Systematic structural modification of this compound is a crucial step toward optimizing its biological activity. Future derivatization strategies should focus on key positions of the molecule to establish comprehensive structure-activity relationships (SAR).

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring can have a profound impact on biological activity. For instance, in a series of related 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, the position of the fluorine atom significantly influenced the compound's inhibitory activity against α-glucosidase and its antioxidant properties. nih.gov A future research direction would be to synthesize a library of derivatives with varying substituents (e.g., electron-donating, electron-withdrawing, and halogen groups) at different positions of the phenyl ring.

Derivatization of the Acetyl Group: The acetyl moiety is a prime site for chemical modification. It can be converted into other functional groups, such as oximes, hydrazones, or more complex heterocyclic systems, to explore new chemical space and potential biological interactions. For example, N-acetyl-N′-[5-(3′-fluorophenyl)-2-furoyl]hydrazine has been synthesized, demonstrating that the core structure can be readily derivatized. mdpi.com

Modification of the Furan Ring: While modifications to the furan ring itself are more challenging, exploring bioisosteric replacements (e.g., thiophene, pyrrole) could lead to compounds with novel biological profiles.

The following table, based on data for structurally related 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, illustrates how substitutions on the aryl ring can modulate biological activity, providing a blueprint for future derivatization studies of this compound. nih.gov

| Compound | Aryl Substituent | α-Glucosidase IC50 (µM) | DPPH Scavenging IC50 (µM) |

| 2a | Phenyl | > 50 | 12.15 |

| 2b | 3-Fluorophenyl | 4.65 | 46.50 |

| 2c | 4-Fluorophenyl | 0.11 | 9.8 |

| 2d | 3-Chlorophenyl | > 50 | 15.48 |

| 2e | 4-Chlorophenyl | > 50 | 11.34 |

| 2f | 4-Methylphenyl | 14.07 | 26.67 |

| 2g | 4-Methoxyphenyl (B3050149) | 0.56 | 16.84 |

| 2h | 3,5-Dimethoxyphenyl | 0.78 | 6.28 |

Data adapted from a study on 5-acetyl-2-aryl-6-hydroxybenzo[b]furans. nih.gov

Deeper Mechanistic Elucidation in Preclinical Biological Systems

While the biological activities of this compound are not yet well-defined, research on related furan-containing molecules suggests several promising avenues for investigation. Furan derivatives have been reported to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netresearchgate.net

Future research should aim to:

Broad Biological Screening: Test the compound and its derivatives against a diverse panel of biological targets, including enzymes, receptors, and cancer cell lines, to identify primary biological effects.

Enzymatic Inhibition Assays: Based on findings for analogous structures, key enzymes to investigate could include α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are relevant to type 2 diabetes. nih.gov

Mechanism of Action Studies: Once a significant biological activity is identified, further studies should focus on elucidating the underlying mechanism. For example, if anticancer activity is observed, investigations could include cell cycle analysis, apoptosis assays, and identification of specific molecular targets, such as tubulin polymerization, a target for other furan derivatives. nih.gov

Molecular Modeling: In silico studies, such as molecular docking, can provide valuable insights into the binding modes of this compound derivatives with their biological targets, helping to rationalize observed SAR and guide the design of more potent analogues. nih.gov

Potential Applications in Chemical Biology and Advanced Materials beyond Prohibited Areas

Beyond its potential as a therapeutic agent, this compound and its derivatives could find applications in other scientific domains.

Chemical Biology: The furan scaffold can be used to develop chemical probes for studying biological systems. By incorporating reporter tags (e.g., fluorescent dyes, biotin) into the structure, these probes could be used to visualize and identify novel biological targets or to study enzymatic activity.

Advanced Materials: Fluorinated organic compounds are known for their unique properties, which are valuable in materials science. Fluorinated furans, for instance, have potential applications in the development of liquid crystals, photoresist polymers, and self-assembling monolayers. nih.gov The specific substitution pattern of this compound may impart desirable electronic and physical properties, making it a candidate building block for novel organic electronic materials such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). bldpharm.com

Q & A

Basic: What are the recommended synthetic routes for 2-Acetyl-5-(3-fluorophenyl)furan under laboratory conditions?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation, where a 3-fluorophenyl-substituted furan derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes may utilize hexafluoropropan-2-ol as a solvent to enhance electrophilic substitution efficiency, as demonstrated in analogous dihydrobenzofuran syntheses . Key considerations include optimizing reaction temperature (25–80°C) and stoichiometry to minimize side reactions (e.g., over-acylation). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound.

Basic: How can spectroscopic techniques (NMR, IR) be optimized for structural verification of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃) to resolve aromatic proton splitting patterns. The acetyl group’s methyl protons typically appear as a singlet at ~2.5 ppm, while the 3-fluorophenyl substituent exhibits distinct coupling (e.g., ⁴J coupling with fluorine). For ¹³C NMR, the carbonyl carbon resonates at ~190–200 ppm .

- IR Spectroscopy : Focus on the acetyl C=O stretch (~1680–1720 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹). Fluorine substitution may reduce symmetry, leading to additional absorption bands.

Basic: What safety protocols are critical when handling this compound, given the toxicity of furan derivatives?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Follow guidelines for halogenated organic waste, as fluorine and furan moieties may pose environmental risks.

- Toxicity Mitigation : Monitor exposure limits based on furan’s classification as a possible carcinogen (IARC Group 2B) and its reactive metabolite, cis-2-butene-1,4-dial .

Advanced: How can X-ray crystallography resolve ambiguities in substituent positioning or conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL and visualization tools (ORTEP-III ) can determine bond angles, torsion angles, and π-π interactions. For example:

- Crystal Packing : Analyze intermolecular interactions (e.g., C–H···O/F contacts) to explain stability.

- Stereoelectronic Effects : Fluorine’s electronegativity may influence aryl-furan dihedral angles, as seen in analogous 3-fluorophenyl benzofuran structures . Refinement parameters (R-factor < 5%) and residual electron density maps should validate the model.

Advanced: What computational methods validate experimental spectral data for this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-311+G(d,p) level to simulate ¹H/¹³C NMR shifts. Compare computed vs. experimental values (mean absolute error < 0.3 ppm).

- Electrostatic Potential Maps : Visualize electron density distribution to predict reactive sites (e.g., acetyl carbonyl for nucleophilic attack) .

Advanced: How can researchers address discrepancies in reported bioactivity data (e.g., anticancer vs. antimicrobial effects)?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity) and control compounds.

- Dose-Response Analysis : Calculate IC₅₀ values across multiple replicates to assess reproducibility.

- Mechanistic Studies : Probe bioactivity pathways via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory effects) or transcriptomic profiling, as seen in structurally related furan derivatives .

Advanced: What advanced analytical methods quantify trace impurities or degradation products in synthesized batches?

Methodological Answer:

- GC-MS with Dynamic Headspace : Achieve 30× higher sensitivity than static methods for volatile furan derivatives. Use isotope-labeled internal standards (e.g., ¹³C₄-furan) to correct for matrix effects .

- HPLC-PDA/MS : Monitor non-volatile impurities (e.g., acetylated byproducts) with C18 columns and acetonitrile/water gradients.

Advanced: How does the 3-fluorophenyl substituent influence the compound’s electronic properties compared to non-fluorinated analogs?

Methodological Answer:

- Hammett Constants : Fluorine’s σₚ value (+0.06) slightly deactivates the aromatic ring, reducing electrophilic substitution rates.

- Spectroscopic Evidence : Compare ¹⁹F NMR shifts (-110 to -120 ppm) and IR C–F stretches (~1100–1250 cm⁻¹) to non-fluorinated analogs.

- Crystallographic Data : Fluorine’s van der Waals radius (1.47 Å) may sterically hinder packing, as observed in related fluorophenyl structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.